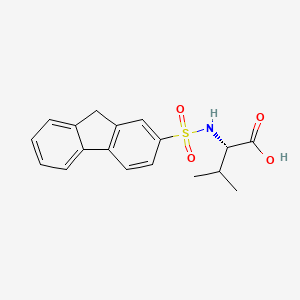

N-(9H-Fluorene-2-sulfonyl)-L-valine

Description

Properties

CAS No. |

32945-11-2 |

|---|---|

Molecular Formula |

C18H19NO4S |

Molecular Weight |

345.4 g/mol |

IUPAC Name |

(2S)-2-(9H-fluoren-2-ylsulfonylamino)-3-methylbutanoic acid |

InChI |

InChI=1S/C18H19NO4S/c1-11(2)17(18(20)21)19-24(22,23)14-7-8-16-13(10-14)9-12-5-3-4-6-15(12)16/h3-8,10-11,17,19H,9H2,1-2H3,(H,20,21)/t17-/m0/s1 |

InChI Key |

WQIPRMQQGQRYCY-KRWDZBQOSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2 |

Canonical SMILES |

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2 |

Origin of Product |

United States |

Preparation Methods

Esterification of L-Valine

The first step involves converting L-valine into its methyl ester hydrochloride salt to prevent undesired side reactions during sulfonylation. A method adapted from CN101898973A employs thionyl chloride (SOCl₂) in anhydrous methanol under controlled低温 conditions (-8°C to -10°C). The reaction proceeds via nucleophilic acyl substitution:

$$

\text{L-valine} + \text{SOCl}2 + \text{CH}3\text{OH} \rightarrow \text{L-valine methyl ester hydrochloride} + \text{SO}_2 + \text{HCl}

$$

- Molar ratio: L-valine : SOCl₂ : methanol = 1.0 : 1.3 : 20.5

- Reaction time: 8 hours at reflux (65°C)

- Yield: 65% after recrystallization with methanol-diethyl ether

Sulfonylation of L-Valine Methyl Ester

The methyl ester intermediate is neutralized to free the amine, which subsequently reacts with 9H-fluorene-2-sulfonyl chloride (C₁₃H₉ClO₂S). This step requires a base to scavenge HCl, typically triethylamine (TEA) or pyridine, in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

Reaction Mechanism

The sulfonyl chloride reacts with the primary amine of L-valine methyl ester in a nucleophilic substitution:

$$

\text{L-valine methyl ester} + \text{9H-fluorene-2-sulfonyl chloride} \xrightarrow{\text{TEA}} \text{this compound methyl ester} + \text{HCl}

$$

Critical Parameters :

- Solvent : Anhydrous DCM minimizes hydrolysis of sulfonyl chloride.

- Base : 1.1 equivalents of TEA ensure complete neutralization of HCl.

- Temperature : 0°C to room temperature to control exothermicity.

- Reaction Time : 4–6 hours under nitrogen atmosphere.

Yield : 70–75% after column chromatography (silica gel, hexane/ethyl acetate 3:1).

Deprotection of the Methyl Ester

The final step involves saponification of the methyl ester to yield the free carboxylic acid. Hydrolysis under basic conditions (NaOH or LiOH) is preferred for its efficiency:

$$

\text{this compound methyl ester} + \text{NaOH} \rightarrow \text{this compound} + \text{CH}_3\text{OH}

$$

Optimized Conditions :

- Base : 2.0 equivalents of NaOH in THF/H₂O (4:1)

- Temperature : 50°C for 3 hours

- Workup : Acidification to pH 2–3 with HCl, followed by extraction with ethyl acetate and crystallization from methanol.

Yield : 85–90% with >98% purity (HPLC).

Spectroscopic Characterization

Key analytical data from PubChem and synthetic intermediates confirm the structure:

Table 1: Spectroscopic Data for this compound

| Technique | Data |

|---|---|

| Molecular Formula | C₁₈H₁₉NO₄S |

| Molecular Weight | 345.4 g/mol |

| ¹H NMR (DMSO-d₆) | δ 1.02 (d, 6H, CH(CH₃)₂), 2.15 (m, 1H, CH), 3.45 (dd, 1H, NH), 7.4–8.1 (m, 7H, fluorene) |

| IR (cm⁻¹) | 3280 (NH), 1720 (C=O), 1350, 1160 (SO₂) |

Process Optimization and Challenges

Steric and Solubility Considerations

The bulky fluorene group imposes steric hindrance during sulfonylation, necessitating prolonged reaction times or elevated temperatures. Solubility challenges in polar solvents are mitigated by using DCM-THF mixtures.

Chemical Reactions Analysis

Types of Reactions

N-(9H-Fluorene-2-sulfonyl)-L-valine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The sulfonyl group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or sodium methoxide.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Sulfides.

Substitution: Various sulfonamide or sulfonate derivatives.

Scientific Research Applications

N-(9H-Fluorene-2-sulfonyl)-L-valine is a chemical compound with the molecular formula C18H19NO4S and a molecular weight of 345.4 g/mol . It is also known by the synonyms this compound and DTXSID70562125 .

Scientific Research Applications

While the search results do not provide extensive details specifically on the applications of this compound, they do offer some related insights:

- Hepatitis C Virus (HCV) NS5A Inhibitors: Fluorene derivatives, including those with amino acid residues like valine, have been explored in the design and synthesis of highly potent hepatitis C virus (HCV) NS5A inhibitors . These inhibitors often share a common symmetrical prolinamide 2,7-diaminofluorene scaffold . The structure-activity relationship (SAR) analysis indicates that the use of S-prolinamide capped with R-isoleucine or R-phenylglycine residues bearing a terminal alkyl carbamate group can lead to picomolar inhibitory activity . Studies have shown that D- and L-leucine compounds exhibit better activity compared to their valine counterparts, suggesting that more lipophilic residues are favored in these applications .

- L-Valine Production: L-valine, an essential amino acid, has wide and expanding applications with a suspected growing market demand . Microbial cells can be engineered for L-valine production, using strains like Corynebacterium glutamicum .

- Meningioma Classification: DNA densitometric and morphometric findings have been used as a powerful addition to the histopathologic classification of meningiomas . Digital cell image analyses of Feulgen-stained nuclei were performed, and parameters such as SEXT (nuclear DNA content), LENG (nuclear circumference), AREA (nuclear area), FCON (nuclear roundness), and CONC (nuclear contour) were correlated to World Health Organization (WHO) grading .

- Impact on Gut Health: Valine can impact gut health . Studies with mice have revealed that valine treatment can affect the intestinal microbiota and metabolite compositions, induce gut inflammation, and aggravate hepatic lipid deposition . Valine supplementation altered the abundances of certain bacteria and metabolites, affecting molecular pathways related to inflammation, lipid, and bile acid metabolism .

Mechanism of Action

The mechanism of action of N-(9H-Fluorene-2-sulfonyl)-L-valine involves its interaction with various molecular targets. The sulfonyl group can form strong covalent bonds with nucleophilic sites in proteins and enzymes, leading to modifications that affect their activity. The compound can also participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The table below highlights key differences between N-(9H-Fluorene-2-sulfonyl)-L-valine and related compounds:

*clogP: Calculated octanol-water partition coefficient (lipophilicity indicator). †Estimated via analogy to bromophenyl-sulfonyl derivatives .

Key Observations:

Bromine substitution in related compounds further elevates clogP, correlating with improved antimicrobial activity .

Biological Activity: While bromophenyl-sulfonyl derivatives exhibit broad-spectrum antimicrobial effects, this compound lacks reported bioactivity data.

Functional Groups : The indolylacetyl group in N-(3-Indolylacetyl)-L-valine enables auxin-like signaling, contrasting with the sulfonyl group’s role in electronic modulation or stability .

Research Findings and Implications

- Antimicrobial Derivatives : Bromophenyl-sulfonyl analogs demonstrate MIC values spanning 2.5–1024 µg/mL, with potency linked to R-group lipophilicity. For example, clogP >4.0 correlates with enhanced activity against Staphylococcus aureus and Escherichia coli .

- Synthetic Utility : The sulfonyl group’s stability under acidic conditions could make This compound a superior protecting group compared to Fmoc, which requires basic cleavage .

- Drug Design : The fluorene scaffold’s rigidity may improve binding affinity in enzyme inhibition, though this remains speculative without direct studies.

Q & A

Q. What analytical methods are recommended for assessing the purity of N-(9H-Fluorene-2-sulfonyl)-L-valine in peptide synthesis?

- Methodological Answer: Purity assessment typically employs HPLC (with ≥98.5% assay criteria as a benchmark ), 1H/13C NMR for structural verification, and mass spectrometry (e.g., ESI-MS) to confirm molecular weight. Quantification of residual free amino acids (≤0.1%) can be achieved via ion-exchange chromatography. For derivatives like pentafluorophenyl esters, monitor hydrolytic byproducts using reverse-phase HPLC .

Q. What storage conditions are optimal for preserving this compound stability?

- Methodological Answer: Store at +4°C in airtight, light-resistant containers under inert gas (e.g., argon) to minimize oxidation and hydrolysis. Desiccants (e.g., silica gel) are critical to prevent moisture-induced degradation, as water content >1% can compromise reactivity in coupling reactions . For long-term storage, lyophilization is advised.

Q. How is this compound utilized in solid-phase peptide synthesis (SPPS)?

- Methodological Answer: As an Fmoc-protected amino acid, it is activated via carbodiimide-mediated coupling (e.g., HBTU/DIPEA) or pre-activated as a pentafluorophenyl ester . Coupling efficiency (>95%) is monitored by Kaiser tests or FTIR for free amine detection. Side reactions, such as sulfonamide cleavage under basic conditions, require pH control (pH 8–9) during deprotection .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization of this compound derivatives?

- Methodological Answer: Contradictions in NMR (e.g., unexpected splitting) or MS (e.g., adduct formation) may arise from residual solvents, stereochemical impurities, or hydrolysis. Cross-validate with 2D NMR (COSY, HSQC) to assign proton-carbon correlations. For mass discrepancies, employ high-resolution MS (HRMS) and compare with computed isotopic patterns . Thermal analysis (DSC/TGA) can identify polymorphic forms affecting data .

Q. What strategies optimize the coupling efficiency of this compound in sterically hindered peptide sequences?

- Methodological Answer: Use ultrasonication or microwave-assisted synthesis to enhance reagent diffusion. Incorporate double coupling protocols with alternative activators (e.g., PyBOP or COMU). For persistent inefficiency, introduce pseudo-proline dipeptides or Dmb-protected groups to reduce steric hindrance . Monitor real-time via inline FTIR or Raman spectroscopy.

Q. How does computational modeling predict the stability of this compound under varying pH conditions?

- Methodological Answer: Density Functional Theory (DFT) simulations calculate bond dissociation energies (BDEs) for the sulfonyl and fluorenyl groups, identifying pH-sensitive sites (e.g., sulfonamide protonation at pH <3). Molecular dynamics (MD) simulations model hydrolysis rates in aqueous buffers, validated experimentally via LC-MS stability studies .

Key Considerations for Experimental Design

- Stereochemical Integrity: Ensure chiral purity via polarimetry or chiral HPLC, as racemization during coupling alters bioactivity .

- Byproduct Management: Use scavengers (e.g., HOBt) to suppress guanidinylation during activation .

- Scale-Up Challenges: Optimize solvent systems (e.g., DMF vs. NMP) to balance solubility and toxicity in large-scale syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.